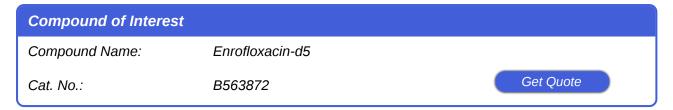


Application Notes and Protocols for Enrofloxacin-d5 in Environmental Water Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of **Enrofloxacin-d5** as an internal standard in the quantitative analysis of enrofloxacin in environmental water samples. The methodology is primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting antibiotic residues.[1][2][3][4]

Enrofloxacin, a fluoroquinolone antibiotic extensively used in veterinary medicine, is frequently detected in various water bodies, posing a potential risk to ecosystems and human health through the development of antibiotic resistance.[5] Accurate quantification of enrofloxacin is therefore crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard like **Enrofloxacin-d5** is best practice for such analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.[6][7]

Experimental Protocols

This section details the necessary steps for the analysis of enrofloxacin in environmental water samples using **Enrofloxacin-d5** as an internal standard.

Reagents and Materials

Enrofloxacin analytical standard (>95% purity)



- Enrofloxacin-d5 analytical standard (>95% purity)[8]
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[9]
- Syringe filters (0.22 μm)
- Amber glass vials to prevent photodegradation[10]

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enrofloxacin and Enrofloxacin-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions in amber vials at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions of enrofloxacin by diluting the stock solution with a methanol/water mixture.
- Internal Standard Spiking Solution: Prepare a working solution of Enrofloxacin-d5 (e.g., 1 μg/mL) in methanol. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Collection and Preparation

- Sample Collection: Collect water samples in amber glass bottles to minimize photodegradation and transport them to the laboratory on ice.
- Filtration: Filter the water samples through a 0.45 μm filter to remove suspended particles.
- Spiking with Internal Standard: Add a known volume of the **Enrofloxacin-d5** working solution to a defined volume of the water sample to achieve a final concentration typically in the range of 10-100 ng/mL.



- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with methanol followed by HPLC-grade water.
 - Loading: Load the spiked water sample onto the conditioned cartridge at a slow, consistent flow rate.
 - Washing: Wash the cartridge with HPLC-grade water to remove interfering substances.
 - Elution: Elute the retained analytes (enrofloxacin and Enrofloxacin-d5) with methanol or a mixture of methanol and acetonitrile.[9]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
- Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Method optimization is recommended for specific instrumentation and matrices.

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.[11]
 - Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is often employed.[4]
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



 Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both enrofloxacin and Enrofloxacin-d5 need to be determined and optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize typical quantitative data for the analysis of enrofloxacin using **Enrofloxacin-d5** as an internal standard, compiled from various studies.

Table 1: LC-MS/MS Method Performance for Enrofloxacin Analysis

Parameter	Typical Value Range	Reference
Linearity Range	0.1 - 200 ng/mL	[1][4]
Correlation Coefficient (r²)	> 0.99	[3]
Limit of Detection (LOD)	0.01 - 17.4 μg/L	[1][12]
Limit of Quantification (LOQ)	0.1 - 52.8 μg/L	[1][12]
Recovery	85 - 110%	[1][8]
Relative Standard Deviation (RSD)	< 15%	[13]

Table 2: Example MRM Transitions for Enrofloxacin and Enrofloxacin-d5

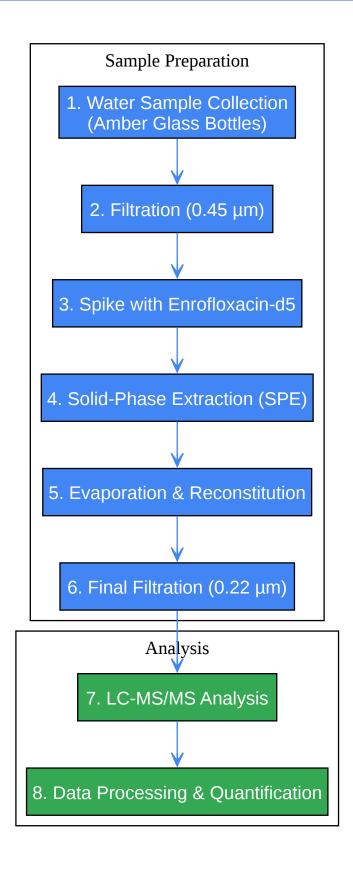
Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Enrofloxacin	360.2	316.2	245.1
Enrofloxacin-d5	365.2	321.2	245.1

Note: These values are illustrative and should be optimized for the specific instrument used.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of enrofloxacin in environmental water samples.

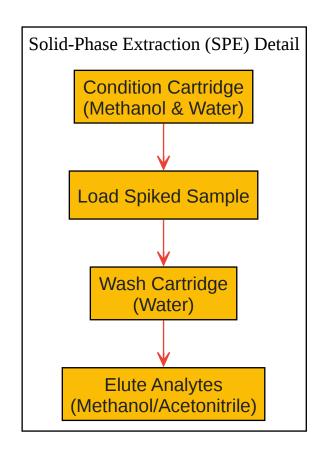




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Caption: Experimental workflow for water sample analysis.





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Caption: Detailed steps of the Solid-Phase Extraction process.

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